![molecular formula C7H3Cl2NO2S B1466265 2-Chloro-6-cyanobenzenesulfonyl chloride CAS No. 1261499-21-1](/img/structure/B1466265.png)
2-Chloro-6-cyanobenzenesulfonyl chloride
Overview
Description
2-Chloro-6-cyanobenzenesulfonyl chloride is a chemical compound with the formula C7H4ClNO2S. It has a molecular weight of 201.630 . It is used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives for use as beta-3 Adrenergic receptor modulators .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyanobenzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride (SO2Cl) and a cyanide (CN) group attached to it . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2-Chloro-6-cyanobenzenesulfonyl chloride is a solid substance . It has a molecular weight of 201.63 . The melting point ranges from 65-69 °C .Safety and Hazards
2-Chloro-6-cyanobenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and may cause an allergic skin reaction (Category 1) . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
2-chloro-6-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-3-1-2-5(4-10)7(6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHWYFHASHTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyanobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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